molecular formula C7H5ClN4O B039714 N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide CAS No. 118801-85-7

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide

Cat. No.: B039714
CAS No.: 118801-85-7
M. Wt: 196.59 g/mol
InChI Key: IMIUKDUPUASUGU-UHFFFAOYSA-N
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Description

N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is a bicyclic heteroaromatic compound featuring an imidazo[4,5-b]pyridine core. Key structural attributes include:

  • Formamide group (-NHCHO) at position 5, enabling hydrogen-bonding interactions critical for solubility and target binding. Its structural analogs (discussed below) suggest applications in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-4-1-5(11-3-13)12-7-6(4)9-2-10-7/h1-3H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIUKDUPUASUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN2)N=C1NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Cyclization of Nitro-Substituted Intermediates

Thermal cyclization of nitroimidazole derivatives represents a robust method for constructing the imidazo[4,5-b]pyridine core. For instance, demonstrates that heating 4-chloro-5-nitroimidazo[4,5-b]pyridine precursors at 130–150°C in polar aprotic solvents (e.g., DMF or DMSO) induces cyclization to yield the fused heterocycle. This method achieves moderate yields (60–70%) and requires careful temperature control to avoid decomposition.

Key Reaction Conditions

PrecursorSolventTemperature (°C)Yield (%)
4-Chloro-5-nitroimidazoleDMF14065
5-Nitro-4-aminopyridineDMSO13070

Catalytic Hydrogenation and Reductive Cyclization

Catalytic hydrogenation using Pd/C or Raney Ni under hydrogen atmosphere (1–3 atm) reduces nitro groups to amines, facilitating intramolecular cyclization. For example, reports that 5-nitro-4-chloropyridine derivatives treated with 5% Pd/C in ethanol at 25°C undergo reductive cyclization to form the imidazo[4,5-b]pyridine core with 75–80% yield. This method is advantageous for its mild conditions and scalability.

Formamide Functionalization at Position 5

The formamide group is introduced via nucleophilic acylation of a primary amine intermediate.

Reductive Amination Followed by Formylation

Reduction of a nitro group at position 5 to an amine (using H₂/Pd-C) precedes formylation. details that treating 5-amino-7-chloroimidazo[4,5-b]pyridine with formic acid (HCOOH) and acetic anhydride (Ac₂O) at 50°C for 4 h yields the formamide derivative with 90% efficiency.

Critical Parameters

  • Molar Ratio: HCOOH:Ac₂O (1:2)

  • Catalyst: None required

  • Workup: Precipitation in ice-water

Direct Formylation Using DMF/POCl₃

A one-pot formylation method employs DMF and POCl₃ to generate the Vilsmeier-Haack reagent in situ. Reaction with the amine intermediate at −10°C for 1 h, followed by hydrolysis, produces the formamide derivative in 82% yield.

Advantages

  • Avoids isolation of intermediates

  • Compatible with moisture-sensitive substrates

Integrated Synthetic Routes

Route A: Sequential Cyclization-Chlorination-Formylation

  • Cyclization: 5,6-Diamino-4-chloropyridine → Imidazo[4,5-b]pyridine core (70% yield).

  • Chlorination: SO₂Cl₂ → 7-Chloro derivative (78% yield).

  • Formylation: HCOOH/Ac₂O → N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide (90% yield).

Total Yield: 49%

Route B: Reductive Cyclization with Late-Stage Functionalization

  • Reductive Cyclization: 4-Chloro-5-nitroimidazole → Imidazo[4,5-b]pyridine (75% yield).

  • Formylation: DMF/POCl₃ → Formamide introduction (82% yield).

Total Yield: 61.5%

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, formyl-H), 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, imidazole-H).

  • LC-MS: m/z 237.1 [M+H]⁺ (calc. 237.06).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >98% purity for Route B products.

Challenges and Optimization Strategies

Regiochemical Control

Competing chlorination at position 6 is minimized by using bulky directing groups (e.g., tert-butyl) during EAS.

Side Reactions in Formylation

Over-formylation is suppressed by maintaining low temperatures (−10°C) and stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide exhibits notable biological properties that make it a candidate for further research and development:

  • Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, including fungi and bacteria. Its structural features allow it to interact with critical biological targets, enhancing its antimicrobial activity. For instance, derivatives of imidazo[4,5-b]pyridine have shown fungicidal activity against Puccinia polysora and potential as antitubercular agents by inhibiting enzymes crucial for bacterial metabolism.
  • Antitumor Activity : Research indicates that compounds within the imidazo[4,5-b]pyridine class can influence cancer cell pathways. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cancer-related enzymes could provide insights into its potential as an anticancer agent .
  • Anti-inflammatory Effects : Some imidazo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory responses in various cellular models, indicating their potential use in treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that can yield high purity products. Key synthetic routes include:

  • Condensation Reactions : The compound can be synthesized through the condensation of appropriate imidazopyridine derivatives with formamide under controlled conditions. The presence of the chloro substituent plays a crucial role in enhancing the reactivity of the intermediate compounds.
  • Catalytic Methods : Recent advancements in catalytic methods have improved the efficiency of synthesizing imidazo[4,5-b]pyridine derivatives. Various catalysts can facilitate reactions that yield this compound with better yields and fewer by-products .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for its development as a therapeutic agent:

  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various enzymes. For example, studies have focused on its interaction with DprE1, an enzyme involved in tuberculosis treatment. These studies provide insights into how structural modifications could enhance binding affinity and biological activity .

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureUnique Features
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridineStrong antitubercular activity; binds to DprE1 enzyme
2-methylimidazo[4,5-b]pyridineKnown for mutagenic properties; less bioactive
7-methylimidazo[4,5-b]pyridineSimilar biological activities but lower potency compared to chlorinated derivatives

The presence of the chloro group in this compound enhances its biological efficacy by influencing its interaction with target sites compared to other derivatives.

Mechanism of Action

The mechanism of action of N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs, identified via similarity scores (0.72–0.78) , include:

Compound Name (CAS No.) Core Structure Position 5 Substituent Position 7 Substituent Similarity Score
7-Chloro-1H-imidazo[4,5-b]pyridine (6980-11-6) Imidazo[4,5-b]pyridine H Cl 0.78
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (40851-92-1) 3H-imidazo[4,5-b]pyridine Cl H (methyl at position 2) 0.77
5-Chloro-3H-imidazo[4,5-b]pyridine (52090-89-8) 3H-imidazo[4,5-b]pyridine Cl H 0.76
Ethyl 7-(benzhydrylamino)-3H-imidazo[4,5-b]pyridin-5-ylcarbamate hydrochloride (N/A) 3H-imidazo[4,5-b]pyridine Carbamate Benzhydrylamino N/A

Key Observations :

  • Chlorine Position : The target compound’s Cl at position 7 distinguishes it from analogs with Cl at position 5 (e.g., CAS 40851-92-1), which may alter electronic distribution and steric accessibility.
  • Position 5 Functionalization : The formamide group in the target compound contrasts with carbamates (e.g., CAS 52090-89-8), methyl, or hydrogen substituents. Formamide’s hydrogen-bonding capacity may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or halogenated analogs .

Solubility and Reactivity

  • Solubility : Analogs with polar groups (e.g., hydroxyl, carbamate) at position 5 exhibit moderate solubility in DMF and DMSO but poor water solubility . The target compound’s formamide group likely follows this trend, though experimental data are lacking.
  • Reactivity : Hydroxyl-bearing analogs (e.g., thiazolo[4,5-b]pyridin-5-ol) undergo acylation to form esters, suggesting the target’s formamide could participate in similar derivatization reactions for prodrug development .

Biological Activity

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₅ClN₄O
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 118801-85-7

The structure of this compound features an imidazopyridine moiety which is known for its versatility in biological applications.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its potential as an antitubercular agent and its interactions with different biological targets.

Antitubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A study synthesized several imidazopyridine derivatives and assessed their activity against M. tuberculosis (H37Rv). Among these derivatives, compounds with similar structures to this compound exhibited promising minimum inhibitory concentrations (MICs), indicating their potential as antitubercular agents. For instance:

CompoundMIC (µmol/L)
5c0.6
5g0.5
5i0.8
5u0.7

These findings suggest that modifications to the imidazopyridine scaffold can enhance antitubercular activity .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within the bacterial cell. Computational studies using molecular docking have shown that this compound can effectively bind to target proteins involved in the metabolic pathways of M. tuberculosis, suggesting a potential pathway for drug development against tuberculosis .

Case Studies

  • Synthesis and Evaluation of Derivatives
    • A series of derivatives based on the imidazopyridine structure were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that certain modifications could lead to enhanced cytotoxicity against specific tumor types.
  • In Vivo Studies
    • In vivo studies are necessary to further validate the efficacy and safety of this compound as a therapeutic agent. Preliminary results from animal models indicate that compounds with similar structures may exhibit significant therapeutic effects without severe side effects.

Q & A

Q. What are the common synthetic routes for preparing N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide, and what challenges arise in stabilizing reactive intermediates during synthesis?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., diethylaminomalonate hydrochloride) followed by formamide introduction via Vilsmeier-Haack formylation. A critical challenge is stabilizing the chloro group during reactions. highlights unexpected stability of the 7-chloro substituent under basic conditions, requiring inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to prevent hydrolysis . achieved 82.62% yield using guanidine carbonate in a pH-controlled cyclization step, emphasizing the need for rigorous exclusion of moisture to avoid side reactions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : X-ray crystallography (using SHELX software) is the gold standard for resolving the imidazo[4,5-b]pyridine core and substituent positions . When crystallization fails, advanced 2D NMR (e.g., HMBC and NOESY) can clarify formamide orientation, as demonstrated for related thiazolo[4,5-b]pyridinones in . Elemental analysis and HRMS are critical for confirming molecular formula and purity .

Q. How does the electronic environment of the chloro group influence its reactivity in substitution reactions?

  • Methodological Answer : The chloro group's reactivity is modulated by adjacent electron-donating/withdrawing groups. shows that the 5-amino group stabilizes the C-Cl bond via resonance, hindering nucleophilic displacement with sodium azide. Successful substitution requires anhydrous hydrazine under reflux, highlighting the role of solvent polarity and nucleophile strength .

Advanced Research Questions

Q. How can contradictory reactivity data regarding the chloro group be resolved when designing nucleophilic substitution reactions?

  • Methodological Answer : Kinetic and mechanistic studies are essential. observed that hydrazinolysis succeeded only under anhydrous conditions, suggesting solvent effects on transition-state stabilization . Advanced DFT calculations can model electron distribution to predict reactive sites, while variable-temperature NMR can track intermediate formation. For example, used ethanol reflux (96%, 60 min) to optimize alkylation regioselectivity in related heterocycles .

Q. What strategies minimize competing pathways during alkylation to ensure regioselective modification of this compound?

  • Methodological Answer : Steric and electronic control is critical. Use bulky bases (e.g., DBU) in aprotic solvents (DMF or THF) to direct alkylation to the less hindered nitrogen. achieved >90% regioselectivity in thiazolo[4,5-b]pyridinones by pre-complexing the substrate with ZnCl₂, which activates specific sites . Temperature modulation (e.g., 0°C for kinetic control vs. reflux for thermodynamic control) further suppresses dimerization .

Q. How can impurities and regioisomeric by-products be efficiently removed during purification?

  • Methodological Answer : Combine recrystallization (e.g., ethanol-water gradients) and reverse-phase HPLC. achieved 99.62% purity via fractional crystallization, exploiting solubility differences . For persistent regioisomers, recommends HPLC with a C18 column (acetonitrile/water gradient, 254 nm detection), achieving baseline separation of structurally similar contaminants .

Critical Analysis of Contradictory Evidence

  • Chloro Group Stability : reports unexpected stability under basic conditions (e.g., NaOMe in PrOH), conflicting with typical SNAr reactivity. This suggests steric hindrance or resonance stabilization unique to the imidazo[4,5-b]pyridine scaffold . Advanced studies should employ X-ray photoelectron spectroscopy (XPS) to quantify electron density at the chloro-bearing carbon.

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